1,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole
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Overview
Description
1,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole is a boron-containing organic compound. It is a derivative of indole, a heterocyclic aromatic organic compound, and features a boronic ester group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole typically involves the reaction of 1,4-dimethylindole with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is often carried out under palladium-catalyzed conditions, such as Suzuki coupling, which is a widely used method for forming carbon-carbon bonds .
Industrial Production Methods
For industrial production, the reaction conditions are optimized to ensure high yield and purity. This often involves the use of advanced catalytic systems and controlled reaction environments to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole undergoes various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester group can participate in substitution reactions, particularly in cross-coupling reactions like Suzuki coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF). Reaction conditions often involve heating and controlled atmospheres to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki coupling typically results in the formation of biaryl compounds .
Scientific Research Applications
1,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative used in similar cross-coupling reactions.
4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: A similar compound with a phenyl group instead of an indole group.
Uniqueness
1,4-Dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-indole is unique due to its indole core, which imparts specific electronic and steric properties that can influence its reactivity and the types of products formed in reactions .
Properties
Molecular Formula |
C16H22BNO2 |
---|---|
Molecular Weight |
271.2 g/mol |
IUPAC Name |
1,4-dimethyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole |
InChI |
InChI=1S/C16H22BNO2/c1-11-8-7-9-13-12(11)10-14(18(13)6)17-19-15(2,3)16(4,5)20-17/h7-10H,1-6H3 |
InChI Key |
RTKDVROUCQXKGJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CC=C3N2C)C |
Origin of Product |
United States |
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